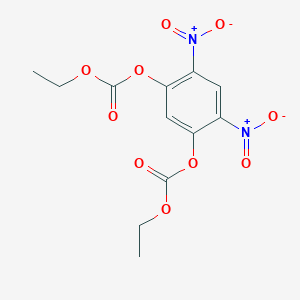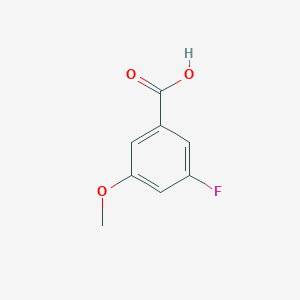
2-(3,4,5-三甲氧基苯基)丁酸
描述
Synthesis Analysis
The synthesis of compounds related to 2-(3,4,5-Trimethoxyphenyl)butanoic Acid involves various chemical strategies to incorporate the trimethoxyphenyl group into the target molecule. For example, one-step preparation methods have been developed for the efficient synthesis of diorganotin(IV) derivatives from alpha-amino acids and salicylaldehyde, showcasing the versatility of incorporating such phenyl groups into complex molecules (Beltrán et al., 2003). Another study reports the synthesis of 2-[(3-cyano-1-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl) thio] benzoic acid derivatives, indicating the chemical flexibility of the trimethoxyphenyl group in forming biologically active compounds (Chaitramallu et al., 2017).
Molecular Structure Analysis
The molecular structure of compounds containing the trimethoxyphenyl group has been extensively studied, with single-crystal X-ray diffraction analyses providing insights into their complex geometries. These studies reveal the presence of distorted trigonal-bipyramidal and octahedral geometries around the central atoms, highlighting the impact of the trimethoxyphenyl group on the overall molecular architecture (Beltrán et al., 2003).
Chemical Reactions and Properties
Chemical reactions involving 2-(3,4,5-Trimethoxyphenyl)butanoic Acid and its derivatives are diverse, with studies reporting on their reactivity and interaction with various chemical agents. For instance, the formation of thietanium ions from related compounds underlines the reactivity of the trimethoxyphenyl moiety in generating electrophilic intermediates, which may have implications for understanding the mutagenicity of certain compounds (Jolivette et al., 1998).
Physical Properties Analysis
The physical properties of compounds containing the trimethoxyphenyl group, such as 2-(3,4,5-Trimethoxyphenyl)butanoic Acid, are influenced by their molecular structure. Studies focusing on the vibrational, structural, electronic, and optical properties provide a comprehensive understanding of these compounds. Spectroscopic analyses, including FT-IR and FT-Raman spectra, along with theoretical calculations, have been employed to investigate the stability and reactivity of these molecules (Vanasundari et al., 2018).
Chemical Properties Analysis
The chemical properties of 2-(3,4,5-Trimethoxyphenyl)butanoic Acid derivatives are characterized by their reactivity patterns, which have been explored through various chemical reactions and molecular docking studies. These studies shed light on the potential biological activities and interaction mechanisms with biological targets, providing insights into the pharmacological importance of these compounds (Vanasundari et al., 2017).
科学研究应用
合成和反应性:
- Hoye 和 Kaese (1982) 报道说,3,4,5-三甲氧基苯基基团(许多天然产物中的子结构)可以通过使用由溴化物或碘化物形成的 3,4,5-三甲氧基苯基锂,通过碳-碳键形成引入。该过程是将该单元并入各种化合物的一种有效方法 (Hoye & Kaese,1982)。
抗氧化特性:
- Dovbnya 等人(2022 年)开发了合成 ((5-(2,4- 和 3,4-二甲氧基苯基)-3H-1,2,4-三唑-3-基)硫代)乙酰(丙烷、丁烷、苯并)腈的方法。他们观察到这些化合物的酸水解产生具有显着抗氧化活性的羧酸(Dovbnya 等人,2022)。
胆碱酯酶抑制活性:
- Kos 等人(2021 年)制备并表征了一系列 3,4,5-三甲氧基肉桂酸酯,包括起始的 3,4,5-三甲氧基肉桂酸。他们评估了这些化合物抑制乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 的能力,发现一些衍生物表现出高选择性和抑制效力,表明在治疗阿尔茨海默病等疾病中具有潜在应用 (Kos 等人,2021)。
抗麻醉剂:
- Jung 等人(2009 年)合成了 3,4,5-三甲氧基苯基丙烯酰胺并将其评估为潜在的抗麻醉剂。他们发现,由于与血清素 5-HT1A 受体的结合亲和力,一些化合物对小鼠吗啡戒断综合征具有很强的抑制作用 (Jung 等人,2009)。
合成改进:
- 齐岳进(2010 年)改进了 3,4,5-三甲氧基苯基乙酸的合成工艺,总体收率达到 64.2%。该方法实用且可扩展,表明其在大规模生产中的实用性 (齐岳进,2010)。
安全和危害
The compound is labeled with the signal word “Warning” and has hazard statements H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
作用机制
Mode of Action
It’s worth noting that compounds with similar trimethoxyphenyl (tmp) functional groups have been found to inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation .
Biochemical Pathways
Compounds with similar trimethoxyphenyl (tmp) functional groups have been found to affect the erk signaling pathway .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could potentially impact its bioavailability.
Result of Action
Compounds with similar trimethoxyphenyl (tmp) functional groups have been found to inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation .
Action Environment
It’s known that the compound is stable at room temperature .
属性
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBULUDGUWZFLMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-trimethoxyphenyl)butanoic Acid | |
CAS RN |
195202-06-3 | |
| Record name | 2-(3,4,5-Trimethoxyphenyl)butyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195202063 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4,5-Trimethoxyphenyl)butyric acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETY6V28GWS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3-aminoimidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B70957.png)
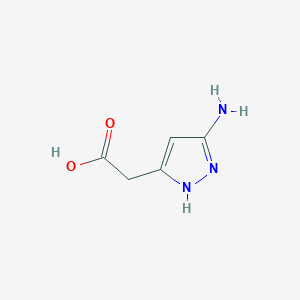
![3-Bromo-4-ethoxybicyclo[3.1.1]hept-2-ene](/img/structure/B70960.png)
![43,44-Di(propan-2-yloxy)-3,6,9,12,15,18-hexaoxahexacyclo[18.15.7.126,30.137,41.02,32.019,24]tetratetraconta-1(35),2(32),19(24),20,22,26,28,30(44),33,37(43),38,40-dodecaene](/img/structure/B70962.png)
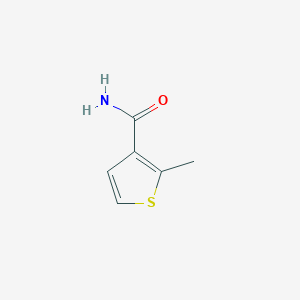
![trans-Bis(acetato)bis[2-[bis(2-methylphenyl)phosphino]benzyl]dipalladium(II)](/img/structure/B70964.png)

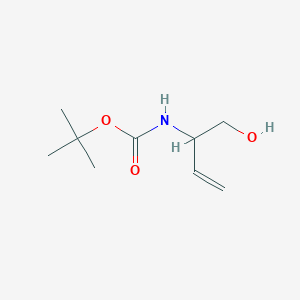
![Hydroxy[(4-methoxybenzoyl)amino]acetic acid](/img/structure/B70976.png)

